molecular formula C17H18Cl2N4O3S B4708619 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide

2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide

Cat. No. B4708619
M. Wt: 429.3 g/mol
InChI Key: UBOCHZVILMWHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound, also known as TAK-659, is a kinase inhibitor that has been found to have promising effects in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide involves the inhibition of certain kinases, such as BTK, ITK, and JAK3. These kinases play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound can effectively block the signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various scientific studies. This compound has been found to have potent inhibitory effects on the activity of certain kinases, which can lead to the inhibition of various cellular processes. This compound has also been found to have anti-inflammatory and immunomodulatory effects, which can be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide in lab experiments include its potent inhibitory effects on certain kinases, its anti-inflammatory and immunomodulatory effects, and its potential applications in the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

The future directions for research on 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide include further studies on its mechanism of action, potential side effects, and optimal dosage and administration methods. This compound also has potential applications in the treatment of various diseases, and future research should focus on its efficacy in clinical trials. Additionally, further research should be conducted to identify other potential targets for this compound and to develop more potent and selective inhibitors of these targets.

Scientific Research Applications

2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide has been found to have potential applications in the treatment of various diseases. It has been shown to have inhibitory effects on certain kinases, which are enzymes that play a crucial role in various cellular processes. This compound has been found to be effective in the treatment of diseases such as cancer, autoimmune diseases, and inflammatory disorders.

properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O3S/c18-13-1-4-15(5-2-13)27(25,26)23-9-7-22(8-10-23)12-17(24)21-16-6-3-14(19)11-20-16/h1-6,11H,7-10,12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOCHZVILMWHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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